molecular formula C22H25ClN4OS B11620966 4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 611197-54-7

4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11620966
CAS No.: 611197-54-7
M. Wt: 429.0 g/mol
InChI Key: CNVDQHWADRVSTP-UHFFFAOYSA-N
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Description

1Benzothieno[2,3-d]pyrimidine, 4-[4-[(5-chloro-2-methoxyphenyl)methyl]-1-piperazinyl]-5,6,7,8-tetrahydro- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzothieno[2,3-d]pyrimidine core, a piperazine ring, and a substituted phenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1Benzothieno[2,3-d]pyrimidine, 4-[4-[(5-chloro-2-methoxyphenyl)methyl]-1-piperazinyl]-5,6,7,8-tetrahydro- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.

    Substitution with the Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1Benzothieno[2,3-d]pyrimidine, 4-[4-[(5-chloro-2-methoxyphenyl)methyl]-1-piperazinyl]-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, aryl halides, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1Benzothieno[2,3-d]pyrimidine, 4-[4-[(5-chloro-2-methoxyphenyl)methyl]-1-piperazinyl]-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzothieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine ring with various substitutions.

    Phenyl Substituted Compounds: Compounds with similar phenyl group substitutions.

Uniqueness

The uniqueness of 1Benzothieno[2,3-d]pyrimidine, 4-[4-[(5-chloro-2-methoxyphenyl)methyl]-1-piperazinyl]-5,6,7,8-tetrahydro- lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

611197-54-7

Molecular Formula

C22H25ClN4OS

Molecular Weight

429.0 g/mol

IUPAC Name

4-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C22H25ClN4OS/c1-28-18-7-6-16(23)12-15(18)13-26-8-10-27(11-9-26)21-20-17-4-2-3-5-19(17)29-22(20)25-14-24-21/h6-7,12,14H,2-5,8-11,13H2,1H3

InChI Key

CNVDQHWADRVSTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3

Origin of Product

United States

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